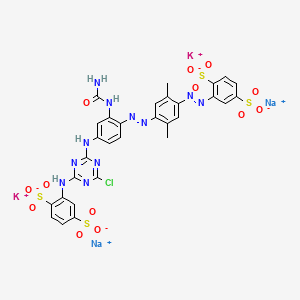
3-Hydrazinylnaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinylnaphthalen-2-ol, also known as 2-Hydroxy-3-naphthoic hydrazide, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a simple and efficient method, making it an ideal candidate for laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Hydrazinylnaphthalen-2-ol is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. The anti-inflammatory and anti-oxidant properties of the compound are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydrazinylnaphthalen-2-ol exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydrazinylnaphthalen-2-ol is its simple and efficient synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been shown to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Hydrazinylnaphthalen-2-ol. One area of research could focus on the development of new synthesis methods that improve the solubility and stability of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify potential targets for cancer therapy. Finally, the compound could be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
In conclusion, 3-Hydrazinylnaphthalen-2-ol is an organic compound that has significant potential for scientific research applications. The compound has been shown to exhibit significant anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for cancer therapy and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for therapy.
Synthesemethoden
3-Hydrazinylnaphthalen-2-ol can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-3-naphthoic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place at a temperature of around 100°C, and the product is obtained after purification through recrystallization. This method has been widely used to synthesize 3-Hydrazinylnaphthalen-2-ol in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinylnaphthalen-2-ol has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, which may have implications in the treatment of various diseases. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-hydrazinylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-12-9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,12-13H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQDCNCKMVSMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716940 |
Source


|
| Record name | 3-Hydrazinylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114484-08-1 |
Source


|
| Record name | 3-Hydrazinylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-methyl-](/img/no-structure.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)


![2-Methoxy-6-[(2-methyl-2-propanyl)sulfanyl]pyridine](/img/structure/B568162.png)
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)

